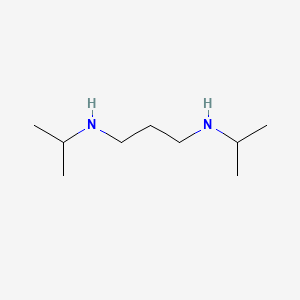

N,N'-Diisopropyl-1,3-propanediamine

描述

Contextualization within the Diamine Class of Organic Compounds

Diamines are organic compounds characterized by the presence of two amino groups. fiveable.mechemscene.comwikipedia.org These functional groups, being basic and nucleophilic, are key to the reactivity of diamines. fiveable.me Depending on the length and nature of the carbon chain separating the two amine functions, diamines are classified into various sub-categories, such as ethylenediamines (two-carbon backbone), propanediamines (three-carbon backbone), and so on. wikipedia.org N,N'-Diisopropyl-1,3-propanediamine, with its propane-1,3-diamine core, falls into the latter category. sigmaaldrich.comnih.gov

The presence of two amine groups allows diamines to act as bidentate ligands in coordination chemistry, forming stable complexes with various metal ions. wikipedia.org They are also crucial monomers in the synthesis of polymers like polyamides and polyimides, contributing to materials with high thermal stability and mechanical strength. fiveable.mechemscene.com The reactivity of diamines is central to their role as building blocks in the synthesis of heterocycles and as intermediates in the production of pharmaceuticals and agrochemicals. fiveable.mewikipedia.org

Historical Perspectives and Early Synthetic Investigations of 1,3-Propanediamines

The study of simple diamines like 1,3-diaminopropane (B46017) (also known as trimethylenediamine) has a long history. wikipedia.org Early synthetic methods for 1,3-diaminopropane involved the amination of acrylonitrile (B1666552) followed by the hydrogenation of the resulting aminopropionitrile. wikipedia.org Over the years, various synthetic routes have been developed to produce 1,3-propanediamine and its derivatives. These methods often focus on improving yield and reaction conditions. For instance, one process describes a two-stage continuous method under high pressure, reacting acrylonitrile with ammonia (B1221849) and then hydrogenating the intermediate. chemicalbook.com

The synthesis of N-substituted 1,3-propanediamine derivatives has also been a subject of investigation for decades. Patents from the mid-to-late 20th century describe processes for preparing various N-substituted 1,3-propanediamine derivatives, highlighting their importance as intermediates in the synthesis of more complex molecules. google.comgoogle.com A documented method for preparing this compound involves a two-step process starting from acrylonitrile and diisopropylamine (B44863), followed by a reduction reaction using sodium borohydride (B1222165). google.com This method is noted for its use of readily available raw materials and mild reaction conditions. google.com

Significance in Advanced Organic Synthesis and Chemical Research

This compound and related diamines are significant in advanced organic synthesis due to their specific reactivity and structural properties. They serve as versatile intermediates and ligands. For example, derivatives of 1,3-propanediamine have been used to create novel CCR5 antagonists, which are of interest in medicinal chemistry. nih.gov The diamine structure provides a scaffold that can be modified to interact with biological targets. nih.gov

In the field of coordination chemistry, Schiff base ligands derived from 1,3-propanediamines are used to create complexes with metal ions like copper(II) and lanthanides. nih.govresearchgate.net These complexes are studied for their unique structural, spectroscopic, and electrochemical properties. nih.govresearchgate.net The flexibility of the propanediamine backbone allows for the formation of various coordination geometries. nih.gov Furthermore, the enzymatic desymmetrization of prochiral 2-aryl-1,3-propanediamines has been explored as a method to produce optically active amines, which are valuable building blocks in asymmetric synthesis. acs.org

The properties of this compound are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | N,N'-di(propan-2-yl)propane-1,3-diamine nih.gov |

| CAS Number | 63737-71-3 sigmaaldrich.comnih.gov |

| Molecular Formula | C₉H₂₂N₂ sigmaaldrich.comnih.gov |

| Molecular Weight | 158.28 g/mol sigmaaldrich.comnih.gov |

| Appearance | Liquid sigmaaldrich.comchemicalbook.com |

| Boiling Point | 77 °C at 15 mmHg sigmaaldrich.comchemicalbook.com |

| Density | 0.805 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.432 sigmaaldrich.comchemicalbook.com |

The following table provides a summary of selected research applications involving 1,3-propanediamine derivatives.

Table 2: Research Applications of 1,3-Propanediamine Derivatives

| Research Area | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Synthesis of novel CCR5 antagonists | Provides a scaffold for developing potential therapeutic agents. nih.gov |

| Coordination Chemistry | Formation of Schiff base complexes with metal ions | Enables the study of new metal-ligand architectures and their properties. nih.govresearchgate.net |

| Asymmetric Synthesis | Enzymatic desymmetrization of 2-aryl-1,3-propanediamines | Offers a route to enantiomerically pure amines for chiral synthesis. acs.org |

| Organic Synthesis | Intermediate in multi-step syntheses | Acts as a versatile building block for more complex molecules. google.comgoogle.comgoogle.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N'-di(propan-2-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-8(2)10-6-5-7-11-9(3)4/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVPQXXPJZPXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213178 | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63737-71-3 | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063737713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Spectroscopic Characterization Techniques for N,n Diisopropyl 1,3 Propanediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N,N'-Diisopropyl-1,3-propanediamine, with the chemical formula C9H22N2, various NMR techniques are employed to map out its atomic framework. nih.govepa.gov

¹H NMR Spectroscopy for Proton Connectivity

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity within a molecule. In this compound, the symmetrical nature of the molecule simplifies the spectrum. The expected proton signals would correspond to the isopropyl methyl groups, the isopropyl methine protons, the three methylene (B1212753) groups of the propane (B168953) backbone, and the amine protons.

The protons on the nitrogen atoms (NH) may show a broad signal and can undergo exchange, which might affect their coupling to adjacent protons. The multiplicity of the signals (e.g., doublet, triplet, multiplet) arises from spin-spin coupling between neighboring protons, providing direct evidence of the C-H connectivity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.0-1.2 | Doublet | 12H |

| Propane -CH₂- (central) | ~1.6-1.8 | Quintet / Multiplet | 2H |

| Amine -NH- | Variable (broad) | Singlet / Multiplet | 2H |

| Propane -CH₂- (terminal) | ~2.5-2.7 | Triplet / Multiplet | 4H |

Note: Predicted values are based on standard chemical shift ranges and coupling patterns for similar aliphatic amines.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. docbrown.info In a standard broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak. Given the molecule's symmetry, three distinct signals are expected for the carbon atoms. nih.gov One signal corresponds to the methyl carbons of the two isopropyl groups, another to the methine carbons of the isopropyl groups, and the third to the methylene carbons of the propane chain (though the central and terminal methylene carbons may be distinct).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH₃ | ~20-25 |

| Propane -CH₂- (central) | ~30-35 |

| Propane -CH₂- (terminal) | ~45-50 |

Note: The presence of distinct signals for the terminal and central methylene carbons depends on the solvent and temperature conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional (2D) NMR experiments provide further clarity by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) coupling interactions. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting the isopropyl methine proton to its adjacent methyl protons, confirming the isopropyl group's structure. It would also show correlations between the adjacent methylene groups in the propane backbone. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly bonded to. youtube.com An HSQC spectrum would definitively assign each proton signal to its corresponding carbon in the skeleton, for instance, linking the methyl proton signal to the isopropyl methyl carbon signal. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, regardless of whether they are connected through bonds. researchgate.net It can provide insights into the preferred conformation of the flexible diamine chain in solution.

Variable-Temperature NMR Studies for Solution-State Dynamics

Variable-Temperature (VT) NMR studies are a powerful tool for investigating dynamic processes in molecules, such as conformational changes or chemical exchange. For this compound, VT-NMR could be used to study several phenomena:

Conformational Dynamics: The flexible propane chain can adopt various conformations. At low temperatures, the rate of interconversion between these conformers might slow down enough to be observed on the NMR timescale, potentially leading to the appearance of new signals or significant broadening of existing ones.

Proton Exchange: The exchange rate of the amine (N-H) protons with the solvent or between molecules is temperature-dependent. VT-NMR can provide information on the energy barrier for this process.

Restricted Rotation: Rotation around the C-N bonds could become restricted at lower temperatures, which would also manifest as changes in the NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. nih.gov

The fragmentation of this compound in the mass spectrometer typically occurs through the cleavage of C-C and C-N bonds. Common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), which leads to the formation of stable iminium ions. docbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 158 | [C₉H₂₂N₂]⁺ | Molecular Ion (M⁺) |

| 143 | [C₈H₁₉N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 115 | [C₆H₁₅N₂]⁺ | Loss of an isopropyl radical (•CH(CH₃)₂) |

| 100 | [C₆H₁₄N]⁺ | Alpha-cleavage next to one N, forming an iminium ion |

| 86 | [C₅H₁₂N]⁺ | Cleavage of the propane chain |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound, HRMS can distinguish its molecular formula, C₉H₂₂N₂, from other combinations of atoms that might have the same nominal mass. The calculated monoisotopic mass is 158.1783 Da, and an experimental HRMS measurement confirming this value provides unequivocal evidence for the compound's elemental formula. nih.govepa.gov This precision is vital for confirming the identity of a newly synthesized compound or for identifying it in a complex mixture. nih.govrsc.org

LC-MS/MS Strategies for Derivative Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of diamines like this compound, particularly for the characterization of their derivatives. Due to the polar nature of diamines, derivatization is often employed to improve their chromatographic retention and ionization efficiency.

Research on analogous compounds, such as N-methyl-1,3-propanediamine, demonstrates the effectiveness of derivatization with agents like pentafluoropropionic acid anhydride (B1165640) (PFPA). The resulting N,N'-bis(pentafluoroacyl) derivative can be analyzed by LC-MS/MS using negative ion electrospray ionization (ESI). This approach offers high sensitivity and selectivity, enabling the detection of trace amounts of the compound. For instance, a study on N-methyl-1,3-propanediamine achieved a limit of quantification (LOQ) as low as 1.39 µg/kg in complex matrices. This methodology, while applied to a related compound, illustrates a viable strategy for the characterization of this compound derivatives.

Similarly, the analysis of other long-chain alkyl-1,3-propanediamines has been successfully performed using LC-MS, highlighting the versatility of this technique for this class of compounds. nih.gov The general approach involves optimizing the chromatographic separation and the mass spectrometric detection to suit the specific properties of the analyte and its derivatives.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.

Analysis of Molecular Conformation and Packing

Should a crystal structure of this compound be determined, X-ray crystallography would reveal its preferred molecular conformation in the solid state. This would include the torsion angles of the propane backbone and the orientation of the isopropyl groups. Furthermore, the analysis of the crystal packing would show how individual molecules interact with each other through forces such as hydrogen bonding and van der Waals interactions.

Determination of Anomeric and Stereochemical Configurations

This compound is an achiral molecule and does not possess anomeric centers. However, for derivatives of this compound that may be chiral, X-ray crystallography would be the ultimate tool for the unambiguous determination of their absolute stereochemistry.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from any impurities or related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For the analysis of polar amines like this compound, several strategies can be employed to achieve good separation and peak shape.

One common approach for related polyamines is the use of mixed-mode chromatography. For example, a Primesep 500 column, which has both reversed-phase and ion-exchange characteristics, can be used. sielc.com By adjusting the pH of the mobile phase, the retention of the amine can be controlled. Another strategy is ion-pairing chromatography, where a reagent is added to the mobile phase to form a neutral complex with the charged analyte, allowing for separation on a standard reversed-phase column like a C18.

While a specific validated HPLC method for this compound is not detailed in the available literature, the methods developed for other propanediamines provide a solid starting point for method development. nih.gov Detection can be achieved using various detectors, including UV-Vis (if the compound or its derivative has a chromophore), Evaporative Light Scattering Detector (ELSD), or a mass spectrometer.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. This compound is sufficiently volatile to be analyzed by GC. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating its amenability to this technique. nih.gov

The GC-MS data reveals key mass-to-charge ratio (m/z) peaks that are characteristic of the compound, which can be used for its identification.

Table 1: Key GC-MS Data for this compound

| Parameter | Value |

| NIST Number | 108464 |

| Total Peaks | 46 |

| Top Peak (m/z) | 84 |

| 2nd Highest Peak (m/z) | 72 |

| 3rd Highest Peak (m/z) | 58 |

| Data sourced from the NIST Mass Spectrometry Data Center. nih.gov |

For quantitative analysis and the separation of potential impurities, a validated GC method would be required. This would involve selecting an appropriate GC column, optimizing the temperature program, and choosing a suitable detector, such as a Flame Ionization Detector (FID) or a mass spectrometer (MS). As with HPLC, derivatization can also be used in GC to improve peak shape and reduce the polarity of the analyte.

Coordination Chemistry of N,n Diisopropyl 1,3 Propanediamine As a Ligand

Ligand Design Principles and Chelate Ring Effects

The design of N,N'-Diisopropyl-1,3-propanediamine as a ligand is governed by several key factors that influence its coordination properties. As a bidentate ligand, it coordinates to a metal center through the lone pairs of electrons on its two nitrogen atoms, forming a stable six-membered chelate ring. The stability of this ring is a crucial aspect of the coordination complexes it forms.

The propane-1,3-diamine backbone is inherently flexible, allowing the six-membered chelate ring to adopt various conformations, with the chair conformation being the most common and energetically favorable. This flexibility allows the ligand to accommodate the preferred coordination geometries of a wide range of metal ions.

Formation and Stability of Metal Complexes

The ability of this compound to form stable complexes with a variety of metal ions is a central aspect of its coordination chemistry. The formation and stability of these complexes are dependent on the nature of the metal ion, the solvent system, and the reaction conditions.

Coordination with Transition Metals (e.g., Cu(II), Pt(II), Zn(II))

While extensive research on the coordination of this compound with transition metals is not widely available in the reviewed literature, general principles of coordination chemistry and studies on analogous 1,3-diamine ligands provide valuable insights.

Complexes of 1,3-diamines with transition metals such as copper(II), platinum(II), and zinc(II) are well-documented. For instance, copper(II) readily forms square planar or distorted octahedral complexes with 1,3-diamines. The steric bulk of the isopropyl groups in this compound would likely favor the formation of four-coordinate, square planar [Cu(this compound)X₂] or five-coordinate square pyramidal complexes.

Platinum(II) is well-known for forming stable, square planar complexes, which are often of interest for their potential applications. The coordination of this compound to a Pt(II) center would be expected to yield complexes of the type [Pt(this compound)X₂].

Zinc(II), with its d¹⁰ electron configuration, exhibits more flexible coordination geometries, with tetrahedral and octahedral complexes being common. The coordination of this compound to Zn(II) could result in various species depending on the stoichiometry and the counter-ions present.

Coordination with Main Group Elements (e.g., Al, B, Li)

The coordination chemistry of this compound with main group elements is an area with limited specific research. However, studies on related systems provide some indications of its potential behavior.

Lithium: Research on lithium N,N'-dialkyl-1,3-propanedialdiminates, which are deprotonated derivatives, has shown that the isopropyl-substituted version forms stable complexes. In these lithium salts, the ligand adopts a cis-s-cis conformation, with the lithium cation situated between the two nitrogen atoms.

Aluminum and Boron: There is a notable lack of specific studies in the reviewed scientific literature concerning the coordination of this compound with aluminum and boron.

Coordination with Lanthanide and Actinide Ions

Structural Analysis of this compound Metal Complexes

The definitive characterization of the structure of metal complexes is most reliably achieved through single-crystal X-ray diffraction.

Characterization of Coordination Geometries

While structural data for transition metal, lanthanide, and actinide complexes of this compound are not prevalent in the literature, the crystal structures of related lithium N,N'-dialkyl-1,3-propanedialdiminates offer valuable insights.

In the case of the lithium N,N'-diisopropyl-1,3-propanedialdiminate, the crystal structure reveals that the neutral dialdimine precursor adopts an (E,Z) configuration. In aprotic solvents, these dialdimines, as well as their lithium salts, favor a cis-s-cis conformation. This conformation is stabilized by an intramolecular hydrogen bond in the neutral ligand or by the coordination of the lithium cation between the two nitrogen atoms in the salt. This preference for a specific conformation highlights the interplay between the ligand's inherent flexibility and the electronic and steric factors at play upon coordination.

The following table summarizes the key structural features of this compound and its role in coordination chemistry.

| Property | Description |

| IUPAC Name | N,N'-di(propan-2-yl)propane-1,3-diamine |

| CAS Number | 63737-71-3 |

| Molecular Formula | C₉H₂₂N₂ |

| Molar Mass | 158.28 g/mol |

| Ligand Type | Bidentate (N,N-donor) |

| Chelate Ring Size | 6-membered |

| Key Steric Feature | Bulky isopropyl groups |

Intermolecular Interactions within Complexes

In complexes where the this compound ligand is coordinated to a metal center, the N-H protons can still participate in hydrogen bonding with counter-ions or solvent molecules present in the crystal lattice. These interactions are crucial for the stabilization of the crystal structure. For instance, studies on similar sulfonamide derivatives of 1,3-diamines have shown the formation of pseudo-macrocyclic structures through head-to-tail S=O⋯H–N(amine) bonding between two bidentate ligands. rsc.org While not directly involving the isopropyl-substituted ligand, this highlights the propensity of the 1,3-diamine backbone to facilitate such intermolecular assemblies. The presence of bulky isopropyl groups can, however, influence the geometry and accessibility for these interactions to occur.

Table 1: Crystallographic Data for a Related Diamine Salt

| Parameter | Value |

|---|---|

| Compound | 2-Hydroxy-N,N′-diisopropylpropane-1,3-diaminium dichloride nih.gov |

| Formula | C₉H₂₄N₂O²⁺·2Cl⁻ nih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| a (Å) | 6.240 (1) nih.gov |

| b (Å) | 10.0081 (14) nih.gov |

| c (Å) | 11.3519 (16) nih.gov |

| **α (°) ** | 86.198 (1) nih.gov |

| **β (°) ** | 88.052 (2) nih.gov |

| **γ (°) ** | 83.308 (1) nih.gov |

| **V (ų) ** | 702.31 (18) nih.gov |

| Z | 2 nih.gov |

This table presents selected crystallographic data for a derivative, illustrating the type of structural information obtained from X-ray diffraction studies.

Influence of Steric and Electronic Properties of Isopropyl Groups on Coordination Behavior

The steric and electronic effects of the isopropyl groups on the this compound ligand are pivotal in determining its coordination chemistry. nih.gov These bulky substituents impose significant steric hindrance around the nitrogen donor atoms, which can influence the coordination number and geometry of the resulting metal complexes. acs.orgchemrxiv.org

Steric Effects: The large size of the isopropyl groups can prevent the coordination of multiple ligands to a metal center, favoring lower coordination numbers. This steric crowding can also dictate the specific geometry of the complex, forcing the ligand to adopt a conformation that minimizes steric strain. nih.gov For example, in palladium(II) complexes, increasing steric demand from ancillary ligands can enforce a change from a square-planar to a T-shaped geometry, which in turn accelerates reductive elimination. chemrxiv.org This principle illustrates how the steric bulk of the isopropyl groups can have a profound impact on the reactivity of the metal center.

Table 2: Comparison of Ligand Properties

| Ligand | Substituent | Key Property | Impact on Coordination |

|---|---|---|---|

| N,N'-Dimethyl-1,3-propanediamine | Methyl | Less steric bulk | Allows for higher coordination numbers and less distorted geometries. nih.gov |

| This compound | Isopropyl | High steric bulk, electron-donating | Enforces lower coordination numbers, can lead to distorted geometries, influences reactivity. acs.orgchemrxiv.org |

| 1,3-Diaminopropane (B46017) | Hydrogen | Minimal steric bulk | Acts as a simple chelating ligand, forming stable six-membered rings with metal ions. wikipedia.org |

This table provides a comparative overview of how different substituents on a 1,3-propanediamine backbone can influence coordination behavior.

Solution-State Coordination Modes: Variable-Temperature NMR Studies

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating the dynamic behavior of coordination complexes in solution. blogspot.com For complexes of this compound, VT-NMR can provide insights into several dynamic processes, such as ligand exchange, conformational changes of the chelate ring, and fluxional processes.

The six-membered chelate ring formed upon coordination of this compound is not planar and can exist in different conformations, such as chair and boat forms. These conformations can interconvert in solution, and the rate of this interconversion is temperature-dependent. At high temperatures, the interconversion may be fast on the NMR timescale, resulting in averaged signals for the protons of the chelate ring. As the temperature is lowered, the rate of interconversion slows down, and the individual signals for the different conformations may be resolved.

Furthermore, the isopropyl groups themselves can exhibit dynamic behavior. Rotation around the N-C(isopropyl) bond may become restricted at low temperatures, leading to the observation of distinct signals for the methyl groups of the isopropyl substituent, which might be equivalent at higher temperatures.

While specific VT-NMR studies on this compound complexes are not widely reported in the provided search results, the principles of this technique are well-established for studying the solution dynamics of similar chelating diamine ligands. blogspot.comnih.gov Such studies are crucial for understanding the behavior of these complexes in solution, which is often more relevant to their application in catalysis and other areas than their solid-state structures alone.

Catalytic Applications of N,n Diisopropyl 1,3 Propanediamine and Its Derivatives

Role as a Ligand in Metal-Catalyzed Reactions

The nitrogen atoms in N,N'-Diisopropyl-1,3-propanediamine possess lone pairs of electrons that allow them to coordinate with metal centers, forming stable complexes. This coordination can modulate the metal's electronic properties and steric environment, influencing its catalytic activity and selectivity. While the broader class of diamines is common in metal catalysis, the specific applications for this compound are concentrated in particular areas.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions often depend on the nature of the ligands coordinated to the palladium center. While various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are prevalent, diamine-based ligands have also been explored. For instance, palladium nanoparticles stabilized by phosphoramidite (B1245037) ligands have been used in asymmetric Suzuki cross-coupling reactions. nih.gov Similarly, novel P3N-type ligands have been developed for palladium-catalyzed cross-couplings in aqueous media. nih.gov

However, a specific, documented use of this compound as a primary ligand in palladium-catalyzed cross-coupling reactions is not prominent in a review of contemporary literature. While related di-Schiff base ligands derived from 1,3-propanediamine, such as N,N′-Bis(salicylidene)-1,3-propanediamine, are used to synthesize heterometallic complexes, their direct application in mainstream cross-coupling reactions is a distinct area of research. sigmaaldrich.com

Hydroboration Reactions

Hydroboration is a powerful synthetic method for the anti-Markovnikov addition of a boron-hydrogen bond across a double or triple bond. This reaction can be catalyzed by various metal complexes. Despite the utility of diamine ligands in other areas of catalysis, the use of this compound or its simple derivatives specifically for catalytic hydroboration is not well-documented in the surveyed scientific literature. Research in this area tends to focus on other types of catalysts. acs.org

Ring-Opening Polymerization

The ring-opening polymerization (ROP) of cyclic esters like lactide is a primary method for producing biodegradable polymers such as polylactide (PLA). The design of effective initiators or catalysts is crucial for controlling the polymerization rate, molecular weight, and stereochemistry of the resulting polymer.

Research has shown that metal complexes incorporating diamine-derived ligands are effective catalysts for this transformation. Specifically, magnesium and zinc complexes bearing NNO-tridentate ketiminate ligands have been synthesized and successfully used as catalysts for the ROP of lactides. nih.gov These ketiminate ligands are prepared from the condensation of a diamine with a ketone. The resulting metal complexes, such as [(L1-3)2M2(μ-OBn)2] where M can be Mg or Zn, act as efficient initiators, yielding PLAs with controlled molecular weights and narrow polydispersity indices. nih.gov Furthermore, these complexes can achieve high heterotacticity in the polymerization of rac-lactide. nih.gov Zinc(II) is also known to form complexes with related diamine structures like N-(2-aminoethyl)propane-1,3-diamine. rsc.org This demonstrates the utility of the 1,3-propanediamine backbone in constructing effective metal-based catalysts for ring-opening polymerization.

| Catalyst Type | Metal Center | Monomer | Key Finding |

| Ketiminate Complex | Magnesium (Mg) | rac-Lactide | Efficient initiation, controlled molecular weight. nih.gov |

| Ketiminate Complex | Zinc (Zn) | rac-Lactide | Highest activity among tested complexes, producing heterotactic PLA. nih.gov |

Organocatalysis Utilizing this compound Backbones

In organocatalysis, small organic molecules are used to accelerate chemical reactions. The this compound framework has proven to be a highly effective scaffold for the design of chiral organocatalysts, particularly for asymmetric reactions.

Asymmetric Catalysis and Enantioselectivity

The development of catalysts that can control the stereochemical outcome of a reaction is a major goal in organic synthesis. Chiral derivatives of this compound have been successfully employed in asymmetric catalysis to produce enantiomerically enriched products.

A notable example is the use of a chiral bifunctional organocatalyst bearing a 1,3-propanediamine unit for the aza-Morita-Baylis-Hillman (aza-MBH) reaction. nih.gov In this work, a 1,3-propanediamine derivative was attached to a (S)-BINOL scaffold. The resulting catalyst, featuring an isopropyl group on one of the nitrogen atoms, effectively catalyzed the reaction between N-sulfonated imines and methyl vinyl ketone, achieving high chemical yields and significant enantioselectivity (up to 82% ee). nih.gov This demonstrates that the steric and electronic properties of the diisopropyl-substituted diamine backbone can create a chiral environment that effectively induces asymmetry in the transition state of the reaction.

Bifunctional Organocatalyst Design

Bifunctional organocatalysts contain two distinct functional groups that work in concert to activate substrates and control reactivity. The 1,3-propanediamine scaffold is an excellent platform for creating such catalysts because the two nitrogen atoms can be functionalized independently. One nitrogen can act as a Brønsted or Lewis base, while the other can be incorporated into a hydrogen-bond donor group, such as a urea, thiourea (B124793), or squaramide.

This design principle has been widely applied. For instance, researchers have developed bifunctional organocatalysts by attaching 1,3-propanediamine derivatives to a BINOL (1,1'-bi-2-naphthol) unit. nih.gov In these systems, the diamine part functions as a Lewis base to activate one substrate, while the acidic BINOL moiety activates the other, often leading to high yields and enantioselectivities. nih.gov Similarly, camphor-based 1,3-diamines have been used to prepare bifunctional thiourea and squaramide organocatalysts, which have shown excellent activity in enantioselective conjugate additions. nih.gov The strategic placement of both an acidic and a basic unit on the catalyst is crucial for the efficient activation of the different reaction partners. nih.gov

| Catalyst Scaffold | Functional Groups | Application |

| (S)-BINOL-propanediamine | Brønsted Acid (BINOL) & Lewis Base (Diamine) | aza-Morita-Baylis-Hillman Reaction nih.gov |

| Camphor-1,3-diamine | Hydrogen-Bond Donor (Squaramide) & Base | Michael Addition Reactions nih.gov |

| Glucosamine-based | Tertiary Amine & (Thio)urea | Addition to β-nitrostyrene sigmaaldrich.com |

Mechanisms of Organocatalytic Reactions

While specific literature detailing the organocatalytic mechanisms of this compound is not abundant, the mechanisms can be inferred from the well-established principles of amine catalysis, particularly involving sterically hindered and 1,3-diamine systems. The catalytic action of such diamines typically proceeds through the formation of nucleophilic intermediates with carbonyl compounds.

In reactions such as the aldol (B89426) or Mannich reaction, one of the secondary amine groups of this compound can react with a ketone or aldehyde to form a highly nucleophilic enamine intermediate. This is a common activation mode in amine catalysis. The steric bulk of the isopropyl groups plays a crucial role in this process, influencing the facial selectivity of the enamine formation and subsequent reactions. This steric hindrance can direct the approach of an electrophile to the less hindered face of the enamine, thereby controlling the stereochemistry of the product.

In contrast to primary amines, which can form imines, secondary amines like this compound exclusively form enamines with enolizable carbonyls. For reactions involving aldehydes that can form iminium ions, the diamine can act as a catalyst by forming a transient iminium ion, which is a more reactive electrophile. The imidazolidinone catalysts developed by MacMillan, for instance, utilize a secondary amine within a ring system to form iminium ions that lower the LUMO energy of dienophiles in Diels-Alder reactions. youtube.com

Furthermore, in catalysts derived from 1,3-diamines, the two amine groups can act cooperatively. bohrium.comacs.orgnih.gov One amine group can form the enamine while the other, in its protonated form, can act as a Brønsted acid to activate the electrophile through hydrogen bonding. This bifunctional activation is a key principle in many organocatalytic systems, including those using proline and its derivatives. youtube.com The flexible propane (B168953) linker in this compound allows the two nitrogen centers to adopt various conformations to facilitate such cooperative catalysis. The steric hindrance provided by the isopropyl groups would also serve to create a specific chiral pocket around the active site, influencing the enantioselectivity of the transformation. acs.org

Catalytic Activity in Polymerization Processes

The role of this compound and its derivatives in polymerization is multifaceted, ranging from being a component of catalytic systems to acting as a process modifier.

In the context of ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactic acid (PLA), diamines are utilized in the synthesis of ligands for metal-based initiators. For instance, 1,3-diamines can be used to synthesize tetradentate aminophenolate ligands. When complexed with metals like yttrium, these complexes become highly active initiators for the living polymerization of lactide. nih.gov The structure of the diamine ligand, including the substituents on the nitrogen atoms, significantly influences the stereoselectivity of the polymerization, allowing for the synthesis of highly heterotactic or isotactic PLA.

However, in other types of polymerization, such as Ziegler-Natta polymerization for polyolefins, amines like this compound can act as catalyst poisons or modifiers. mdpi.com Amines are strong Lewis bases and can coordinate to the active sites of the Ziegler-Natta catalyst or, more commonly, to the organoaluminum co-catalyst (e.g., triethylaluminum). This coordination can deactivate the catalyst by blocking the site for monomer coordination and insertion. mdpi.com The strength of this interaction depends on the steric bulk of the amine. Less hindered amines can lead to more significant deactivation. This property can be exploited to control the polymer properties by selectively poisoning certain types of active sites, which can affect the molecular weight distribution and stereoregularity of the resulting polymer.

Emerging Catalytic Roles and Future Directions

The development of novel catalytic applications for this compound and its derivatives is an active area of research, with a focus on asymmetric catalysis and advanced material synthesis.

A significant future direction lies in the design and synthesis of chiral derivatives of this compound for use as organocatalysts in enantioselective reactions. By introducing chirality into the diamine backbone or as part of the N-substituents, it is possible to create highly effective catalysts for asymmetric transformations such as Michael additions, aldol reactions, and Mannich reactions. bohrium.combohrium.com The inherent steric bulk of the isopropyl groups, combined with a well-defined chiral environment, could lead to catalysts with high levels of stereocontrol.

Another promising avenue is the expanded use of this compound as a ligand for transition metal catalysis. Its bidentate nature makes it a suitable ligand for a variety of metals, and its derivatives are being explored in reactions like the Suzuki-Miyaura cross-coupling. nih.gov The steric and electronic properties of the diamine ligand can be fine-tuned to optimize the activity and selectivity of the metal catalyst. For example, bulky α-diimine ligands have been shown to enhance the catalytic performance of palladium complexes in cross-coupling reactions. nih.gov

Furthermore, the role of these diamines in materials science is expected to grow. Their ability to influence polymerization processes can be harnessed to create polymers with tailored properties. There is also potential for their use in the synthesis of functional materials, such as metal-organic frameworks (MOFs) and porous organic polymers, where the diamine can act as a linker or a templating agent.

Derivatives and Advanced Materials Research Incorporating N,n Diisopropyl 1,3 Propanediamine Scaffolds

Synthesis and Functionalization of N,N'-Diisopropyl-1,3-propanediamine Derivatives

The presence of two secondary amine groups provides reactive sites for a range of functionalization reactions, allowing for the synthesis of diverse derivatives. These reactions typically involve the nitrogen atoms acting as nucleophiles.

A known method to prepare the parent compound, this compound, involves a two-step process. First, acrylonitrile (B1666552) and diisopropylamine (B44863) are reacted under reflux conditions in an inert atmosphere with a trace amount of water as a catalyst to produce N,N-diisopropyl propionitrile. Subsequently, this intermediate is reduced using a reagent such as sodium borohydride (B1222165) in an absolute ethanol (B145695) solvent system to yield the final diamine product. wikipedia.org This synthetic route offers the advantages of readily available starting materials, a straightforward process, and mild reaction conditions.

While direct synthesis of sugar-pendant this compound is not extensively documented in readily available literature, general methods for creating sugar-pendant 1,3-propanediamines provide a clear pathway. A common strategy involves the C-glycosylation of a protected sugar halide with malononitrile, followed by the catalytic hydrogenation of the nitrile groups to form the primary amine functionalities, and subsequent deprotection of the sugar's hydroxyl groups. google.com

To synthesize a sugar-pendant derivative of this compound, one could envision a multi-step approach. An initial C-glycosylation of a protected sugar with a suitable three-carbon synthon containing latent amino groups would be performed. Following the formation of the C-glycoside, the terminal amino groups could be reductively aminated with acetone (B3395972) to introduce the isopropyl groups, or alternatively, the pre-formed this compound could be attached to a suitably activated sugar derivative. The steric hindrance from the isopropyl groups would be a significant factor in the reaction efficiency, likely requiring optimized reaction conditions.

The synthesis of macrocyclic polyamines is a significant area of supramolecular chemistry, often utilizing diamine building blocks. sigmaaldrich.com The general approach for synthesizing these macrocycles involves the cyclization of two or more precursor molecules. mdpi.com Common strategies include the reaction of diamines with dihalides or dicarbonyl compounds under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. sigmaaldrich.com

For instance, macrocycles can be formed by reacting a diamine with a diacid dichloride. mdpi.com The incorporation of an this compound scaffold into a macrocyclic structure would impart significant steric bulk to the resulting molecule. This could be used to create specific cavity sizes and shapes within the macrocycle, influencing its host-guest binding properties. The synthesis would likely follow established protocols, such as reacting this compound with a suitable di-electrophile, like a long-chain diacyl chloride or dialdehyde, in a highly diluted solution to promote ring formation. The bulky isopropyl groups would influence the conformational preferences of the resulting macrocycle.

The conjugation of diamines with amino acids and peptides can lead to molecules with interesting biological or catalytic properties. Research has been conducted on derivatives of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid and its corresponding esters. researchgate.net These compounds, which feature a 1,3-propanediamine core functionalized with amino acid-like cyclohexylpropanoic acid moieties, have been studied for their potential antiproliferative activity. researchgate.net

Following this precedent, this compound could be conjugated to amino acids or peptides. Standard peptide coupling methods could be employed, where the carboxyl group of an amino acid (or the terminal carboxyl group of a peptide) is activated, for example, with a carbodiimide, and then reacted with one or both of the secondary amine groups of the diamine. The steric hindrance of the isopropyl groups would likely necessitate longer reaction times or more potent coupling agents to achieve high yields. Such conjugates could be explored for their enzymatic stability, cell permeability, or as ligands for metal complexes in biomedical applications.

Further N-alkylation of this compound would lead to the formation of tertiary amines and potentially quaternary ammonium (B1175870) salts. General methods for N-alkylation of secondary amines are well-established and typically involve reaction with alkyl halides. For instance, facile N-alkylation has been achieved using reagents like 1,3-propane sultone in ionic liquids, which can offer a greener and more efficient synthetic route compared to traditional methods. rsc.org

To synthesize an N-alkylated analogue of this compound, the diamine could be treated with an alkylating agent such as methyl iodide or benzyl (B1604629) bromide. The reaction would proceed via nucleophilic substitution, with the nitrogen atoms of the diamine attacking the electrophilic carbon of the alkyl halide. The degree of alkylation (mono- or di-alkylation) could be controlled by the stoichiometry of the reactants. The synthesis of N,N'-dialkyl-1,3-propanedialdiminium chlorides has also been reported, which are precursors to various N-substituted diamines.

| Starting Material | Reagent | Product Type | Potential Synthesis Method |

| Acrylonitrile, Diisopropylamine | Sodium Borohydride | This compound | Two-step synthesis: Michael addition followed by reduction. wikipedia.org |

| Protected Sugar Halide | Malononitrile, H2/Catalyst | Sugar-Pendant 1,3-Diamine | C-glycosylation, nitrile reduction, deprotection. google.com |

| This compound | Diacyl Chloride | Macrocyclic Polyamide | High-dilution condensation reaction. mdpi.com |

| This compound | Activated Amino Acid | Amino Acid Conjugate | Standard peptide coupling (e.g., using carbodiimides). |

| This compound | Alkyl Halide | N-Alkylated Analogue | Nucleophilic substitution. |

Applications in Materials Science

The bifunctional nature of this compound, combined with the steric properties of the isopropyl groups, makes it a candidate for incorporation into various materials, particularly polymers.

Diamine molecules are widely used as cross-linking agents to modify the properties of polymers, enhancing their mechanical strength, thermal stability, and resistance to chemical swelling. rsc.org The two amine groups can react with functional groups on polymer chains, such as carboxylic acids, epoxides, or isocyanates, to form covalent bonds that link the chains together.

In the context of polyimide membranes for gas separation, diamine cross-linking has been shown to improve the separation performance, for instance, in H2/CO2 separation. rsc.org The cross-linking tightens the polymer chain packing, which can increase selectivity. rsc.org While studies have utilized simpler diamines like 1,3-diaminopropane (B46017), the use of this compound as a cross-linker would introduce bulky isopropyl groups into the polymer matrix. These bulky groups would likely increase the fractional free volume of the polymer, potentially increasing gas permeability, while the cross-links themselves would enhance selectivity and structural integrity. The steric hindrance of the isopropyl groups might slow the cross-linking reaction rate compared to less substituted diamines. N-Oleyl-1,3-propanediamine, another substituted 1,3-propanediamine, is used as a catalyst in the production of urethanes and epoxies and as an emulsifier, highlighting the industrial utility of functionalized propanediamines. wikipedia.org

| Application Area | Potential Role of this compound | Expected Impact of Isopropyl Groups |

| Polymer Cross-linking | Covalent linking of polymer chains. | Increased free volume, potentially higher permeability; steric hindrance may affect reaction kinetics. |

| Polyimide Gas Separation Membranes | Cross-linking agent to enhance selectivity. | Balance between increased selectivity from cross-links and increased permeability from bulk. rsc.org |

| Epoxy and Urethane Resins | Curing agent or catalyst. | Influence curing time and final mechanical properties of the resin. |

Development of Functional Materials

The integration of this compound into material frameworks is an area of specialized research. The inherent properties of this diamine, such as its coordination behavior and potential for hydrogen bonding, are being explored for the generation of materials with specific functionalities. Research in this domain, however, is still nascent, with a limited number of published studies focusing explicitly on materials derived from this particular compound.

While comprehensive data on a wide array of functional materials based on this compound is not yet available in extensive literature, the foundational principles of materials science allow for the theoretical postulation of its utility. The diamine's structure suggests its potential as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). In such materials, the nitrogen atoms of the diamine can coordinate to metal centers, while the isopropyl groups can influence the steric environment and, consequently, the packing and porosity of the resulting framework.

To date, detailed research findings and extensive data tables specifically documenting the performance of a broad range of functional materials based on this compound are not widely reported in publicly accessible scientific literature. The development of such materials is a complex process that involves not only the synthesis of the material itself but also extensive characterization of its physical and chemical properties.

Future research in this area would likely involve the synthesis of various polymers and coordination compounds incorporating the this compound moiety. Subsequent studies would then be required to meticulously characterize these new materials to determine their thermal stability, mechanical properties, and any specific functional attributes, such as catalytic activity, sorption capacity, or optical and electronic properties. The generation of detailed data tables summarizing these findings will be crucial for establishing the structure-property relationships and guiding the future design of advanced materials based on this versatile scaffold.

In-depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational examination of the chemical compound this compound. Despite its availability and listing in chemical databases sigmaaldrich.comnih.govsigmaaldrich.comsigmaaldrich.com, detailed research focusing on its molecular structure, electronic properties, and dynamic behavior through computational methods appears to be limited or not publicly accessible. Consequently, a detailed, data-driven article based on the specific user-requested outline cannot be generated at this time.

The requested analysis, which includes Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, requires specific research findings that are not present in the public domain for this particular molecule. General information regarding the physical and chemical properties of this compound is available sigmaaldrich.comnih.govsigmaaldrich.comsigmaaldrich.com, but this does not extend to the in-depth computational studies required to populate the requested article structure.

While the methodologies mentioned in the outline are standard in modern computational chemistry wikipedia.orgschrodinger.com, their application to this compound has not been documented in published research. For instance, creating data tables for geometry optimization, electronic structure analysis, or predicted spectroscopic parameters would necessitate specific output from DFT calculations that have not been performed or reported for this compound. Similarly, discussions on its dynamic behavior, reaction mechanisms, and the QSAR of its derivatives would be purely speculative without dedicated simulation and modeling studies nih.govresearchgate.netscielo.brresearchgate.net.

In the absence of such specific research, any attempt to generate content for the requested sections and subsections would not be scientifically accurate and would amount to fabrication of data, which is beyond the scope of this assistant.

Theoretical and Computational Studies of N,n Diisopropyl 1,3 Propanediamine

Relativistic Effects in Computational Coordination Chemistry

In the computational modeling of coordination complexes, particularly those involving heavy elements, the principles of quantum mechanics are applied to predict molecular structures, energies, and other properties. For complexes containing lighter elements, the Schrödinger equation provides a sufficiently accurate framework. However, when a ligand such as N,N'-Diisopropyl-1,3-propanediamine is coordinated to a heavy transition metal ion from the 5d or 6d series (e.g., platinum, gold, mercury), the high nuclear charge causes the inner-shell electrons to move at speeds approaching the speed of light. berkeley.eduresearchgate.net At these velocities, the laws of classical mechanics break down, and the effects described by Einstein's theory of relativity become chemically significant. numberanalytics.com The failure to account for these relativistic effects in computational models can lead to predictions that deviate substantially from experimental reality. nih.gov

The primary relativistic effects relevant to coordination chemistry are the scalar relativistic effect and spin-orbit coupling. researchgate.net The scalar effect has two main consequences:

Relativistic Contraction of s and p Orbitals: As an electron's velocity increases, its relativistic mass increases. This causes the electron to be drawn closer to the nucleus, shrinking the radius of its orbital. This effect is most pronounced for s and p orbitals, as they have a higher probability of being near the nucleus. berkeley.eduresearchgate.net

Relativistic Expansion of d and f Orbitals: The contraction of the inner s and p orbitals increases the shielding of the nuclear charge experienced by the outer d and f orbitals. This enhanced shielding, combined with their lower probability of being near the nucleus, causes the d and f orbitals to expand radially and become higher in energy (destabilized). berkeley.eduresearchgate.net

Computational chemists employ various methods to incorporate these phenomena, such as solving the more complex Dirac equation or using approximations like the Zeroth-Order Regular Approximation (ZORA), the Douglas-Kroll-Hess (DKH) Hamiltonian, or effective core potentials (ECPs) that replace core electrons with a potential that includes relativistic effects. acs.org The inclusion of these corrections is not optional but essential for achieving quantitative, and often even qualitative, agreement with experimental data for heavy-element systems. nih.govacs.org

Research Findings & Impact on Coordination Complexes

While specific computational studies focusing on the relativistic effects in this compound complexes are not prominent in the literature, the principles are universally applicable. Research on analogous systems demonstrates the critical nature of these calculations.

Bond Energies: Studies on metal-carbon bonds in species like AuCH₂⁺ have found that relativistic effects can account for a staggering 70% of the bond strength. nih.gov In heterobimetallic complexes, the ordering of metal-metal bond energies (e.g., Cu ~ Au > Ag) is correctly reproduced only when relativistic effects are included in the calculations. nih.gov

Molecular Geometry and Stability: The relative stability of different isomers can be inverted when relativistic effects are considered. In computational studies of a (Cu₂O₂)2+ core, non-relativistic calculations incorrectly predicted the stability order of two isomers. Including relativistic corrections stabilized one isomer over the other by several kcal/mol, changing the predicted ground state. acs.org This has significant implications for predicting the structures of complexes formed with this compound and a heavy metal.

Spectroscopic Properties: Relativistic effects alter the energies of molecular orbitals. This directly impacts the prediction of electronic spectra (UV-Vis), as the transition energies between orbitals are changed. citycollegekolkata.org Accurate calculation of parameters like the ligand field strength (10Dq) in heavy metal complexes is only possible with relativistic methods. citycollegekolkata.org

To illustrate the magnitude of these effects, the following table presents representative data from a computational study on a gold hydride complex, showing how a fundamental property like bond length is altered by the inclusion of relativistic calculations.

| Property | Method | Calculated Value |

|---|---|---|

| Au-H Bond Length (Å) | Non-Relativistic (Hartree-Fock) | 1.755 |

| Relativistic (Dirac-Hartree-Fock) | 1.525 | |

| Au-H Dissociation Energy (kcal/mol) | Non-Relativistic | 44.5 |

| Relativistic | 70.8 |

Industrial Research Applications and Process Development

Scalable Synthesis and Manufacturing Processes

The industrial-scale synthesis of N,N'-diisopropyl-1,3-propanediamine is not extensively detailed in publicly available literature, however, established methods for the production of analogous N,N'-dialkyl-1,3-propanediamines provide a basis for its likely manufacturing routes. A common strategy for producing such compounds involves a two-step process. researchgate.net The first step is the cyanoethylation of diisopropylamine (B44863) with acrylonitrile (B1666552) to form N,N-diisopropyl-3-aminopropionitrile. This is followed by the catalytic hydrogenation of the nitrile group to yield the final diamine product. researchgate.net

Another plausible route for industrial synthesis involves the reaction of 1,3-diaminopropane (B46017) with an isopropylating agent, such as isopropyl chloride or bromide, under conditions that favor N,N'-disubstitution. The choice of catalyst and reaction conditions is crucial to optimize the yield and minimize the formation of byproducts. For instance, in the synthesis of the related N,N-dimethyl-1,3-propanediamine, a continuous process utilizing a fixed-bed reactor with a Raney-Ni catalyst has been described, which could be adapted for the production of the diisopropyl analogue. google.com

The table below outlines a potential industrial synthesis process for this compound, drawing parallels from the manufacturing of similar diamines.

| Step | Reaction | Reactants | Catalyst/Conditions | Product |

| 1 | Reductive Amination | 1,3-Diaminopropane, Acetone (B3395972) | Hydrogen gas, Nickel or Palladium-based catalyst, Elevated pressure and temperature | This compound |

| 2 | Purification | Crude this compound | Fractional distillation | High-purity this compound |

Role as an Intermediate in Industrial Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. Its bifunctional nature, with two secondary amine groups, allows it to be a versatile building block.

One significant area of application is in the formation of ligands for transition metal catalysts. For example, N-heterocyclic carbene (NHC) ligands derived from N,N'-dialkyl-1,3-propanediamines have been investigated for their use in catalysis. A rhodium(I) complex featuring a bridging bis-N-heterocyclic carbene ligand derived from a related diisopropyl-substituted diamine has been synthesized and studied for its potential in hydroformylation reactions, a large-scale industrial process for the production of aldehydes from alkenes. nih.gov The steric bulk provided by the isopropyl groups can influence the selectivity and activity of the catalyst.

The general class of N-alkyl-1,3-propanediamines also finds use as catalysts in the production of polyurethanes and epoxies, as emulsifiers in asphalt, and as ore flotation agents. wikipedia.orgkeruichemical.com While specific industrial-scale examples for this compound are not widely reported, its structural similarity to other industrially relevant diamines suggests its potential in these areas.

Quality Control and Impurity Profiling in Industrial Production

Ensuring the purity of this compound is critical for its industrial applications, as impurities can adversely affect subsequent reaction yields and the properties of the final products. Quality control in the manufacturing process involves the use of various analytical techniques to identify and quantify the main compound and any potential impurities.

Common analytical methods for the determination of aliphatic diamines include high-performance liquid chromatography (HPLC) and gas chromatography (GC). conicet.gov.ar These techniques allow for the separation and quantification of the desired product from starting materials and byproducts. Derivatization of the amines is often employed to enhance their detection by UV or fluorescence detectors in HPLC. conicet.gov.ar Ion-exchange chromatography with suppressed conductivity detection is another powerful method for the analysis of underivatized aliphatic diamines. nih.gov

The impurity profile in the industrial production of this compound would likely include unreacted starting materials such as 1,3-diaminopropane and diisopropylamine, as well as byproducts from side reactions. Potential impurities could include mono-isopropylated propanediamine and products of over-alkylation. The table below lists potential impurities and the analytical techniques that can be used for their detection.

| Impurity | Potential Source | Analytical Method |

| 1,3-Diaminopropane | Unreacted starting material | GC, HPLC, Ion Chromatography |

| Diisopropylamine | Unreacted starting material | GC, HPLC |

| N-Isopropyl-1,3-propanediamine | Incomplete reaction | GC-MS, HPLC-MS |

| Tri- and tetra-alkylated species | Over-alkylation | GC-MS, HPLC-MS |

Environmental and Safety Considerations in Large-Scale Production

The large-scale production of this compound requires strict adherence to environmental and safety protocols. ehsinsight.coml2l.com The compound is classified as a corrosive liquid, which can cause severe skin burns and eye damage. sigmaaldrich.comnih.gov Therefore, robust safety measures are essential to protect workers.

Workplace Safety: In a manufacturing setting, comprehensive Environmental, Health, and Safety (EHS) management systems are crucial. l2l.com This includes the implementation of safety procedures for handling hazardous materials, such as wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and protective clothing. ehsinsight.com Engineering controls, such as closed-system transfers and adequate ventilation, are necessary to minimize worker exposure. Emergency response plans and the availability of safety showers and eyewash stations are also mandatory.

Environmental Protection: The manufacturing process for diamines can generate waste streams that require proper management to prevent environmental contamination. ehsinsight.com This includes the treatment of wastewater to remove organic compounds before discharge. Air emissions from the plant, which could potentially contain volatile amines, must be controlled and monitored to comply with environmental regulations. Companies involved in the production of similar chemicals, such as Diamines and Chemicals Ltd., often hold certifications like ISO 14001 for environmental management, demonstrating a commitment to minimizing their ecological footprint. dacl.co.inimarcgroup.com

Regulatory Compliance: Chemical manufacturing is subject to a host of local and international regulations governing waste disposal, air and water pollution, and chemical safety. ehsinsight.com Adherence to these regulations is not only a legal requirement but also a key aspect of responsible manufacturing.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

While established methods for the synthesis of N,N'-Diisopropyl-1,3-propanediamine exist, the future beckons for the development of more efficient, selective, and versatile synthetic strategies. Current methods often rely on multi-step processes that can be improved.

One patented method involves a two-step process starting with acrylonitrile (B1666552) and diisopropylamine (B44863), which undergo a reflux reaction to form N,N-diisopropyl propionitrile. This intermediate is then reduced using sodium borohydride (B1222165) in ethanol (B145695) to yield the final diamine. google.com This approach is noted for its use of readily available raw materials and mild reaction conditions. google.com

Future research could explore adaptations of general 1,3-diamine synthetic methods. rsc.org Reductive amination, a cornerstone of amine synthesis, offers a promising avenue. masterorganicchemistry.comorganic-chemistry.org This could involve the direct reaction of 1,3-diaminopropane (B46017) with acetone (B3395972) in the presence of a reducing agent. Another possibility is the reaction of a 1,3-dicarbonyl equivalent, such as malondialdehyde, with isopropylamine (B41738). The development of direct C-H amination techniques, which can form carbon-nitrogen bonds by activating otherwise inert C-H bonds, represents a frontier in organic synthesis and could provide a more atom-economical route to this and related diamines. nih.gov

Further exploration into one-pot reactions that combine several synthetic steps without isolating intermediates could significantly enhance efficiency and reduce waste. Drawing inspiration from processes developed for similar compounds, like the continuous fixed-bed hydrogenation used for N,N-dimethyl-1,3-propanediamine, could lead to scalable and industrially viable manufacturing processes. google.com

| Synthetic Precursor 1 | Synthetic Precursor 2 | Key Reaction Type | Potential Advantage |

| 1,3-Diaminopropane | Acetone | Reductive Amination | Direct, potentially one-pot |

| Isopropylamine | Malondialdehyde | Reductive Amination | Utilizes simple building blocks |

| Acrylonitrile | Diisopropylamine | Michael Addition then Reduction | Established, mild conditions google.com |

| Propane (B168953) with C-H bonds | Aminating Agent | C-H Amination | High atom economy |

Advanced Catalytic Systems and Chiral Induction

The true potential of this compound may lie in its application as a ligand scaffold in coordination chemistry and catalysis. The two nitrogen atoms, separated by a flexible three-carbon chain, make it an excellent chelating agent for a wide variety of metal ions. wikipedia.orgfishersci.ca

A significant area for future research is the use of this diamine as a precursor to N-heterocyclic carbene (NHC) ligands. One study has already demonstrated the synthesis of a dirhodium(I) complex bridged by a bidentate bis-NHC ligand derived from a diisopropyl-propanediamine backbone. nih.gov This complex, [Rh₂Br₂(C₈H₁₂)₂(C₁₇H₃₂N₄)], showcases the potential to create sophisticated organometallic structures with potential applications in homogeneous catalysis. nih.gov The steric bulk provided by the isopropyl groups can be instrumental in controlling the coordination environment around the metal center, influencing catalytic activity and selectivity.

Furthermore, the development of chiral versions of this compound could open doors to asymmetric catalysis. While the parent molecule is achiral, introducing chirality into the propane backbone or through derivatization could yield powerful new ligands for enantioselective transformations. researchgate.net Methodologies for creating chiral 1,3-diols, which can be converted to the corresponding diamines, have been established and could be adapted for this purpose. rsc.org Research into the catalytic asymmetric functionalization of N-H bonds, such as N-propargylation, provides a blueprint for creating complex, enantioenriched amine structures that could be valuable in synthesis. nih.gov

| Catalytic System Type | Potential Application | Key Feature | Relevant Finding |

| Metal Complexes | Homogeneous Catalysis | Chelation, steric control | Formation of coordination complexes fishersci.ca |

| N-Heterocyclic Carbene (NHC) Ligands | Organometallic Chemistry | Strong σ-donation, tunable sterics | Synthesis of a dirhodium bis-NHC complex nih.gov |

| Chiral Ligand Derivatives | Asymmetric Synthesis | Enantioselective control | Chiral 1,3-diamine scaffolds are valuable researchgate.net |

Biomedical Applications beyond Synthetic Intermediates

While primarily used as a synthetic intermediate, the structural motifs within this compound suggest a range of unexplored biomedical possibilities. The core 1,3-diaminopropane structure is a known building block for pharmacologically active compounds, including cholinesterase inhibitors and thrombosis inhibitors. fishersci.ca Polyamines, a class of compounds to which this diamine belongs, play critical roles in cellular functions. sielc.com

Future research should investigate the direct biological activity of this compound and its derivatives. Long-chain N-alkyl-1,3-propanediamines are known to possess potent biocidal properties, suggesting that modifications of the isopropyl groups could lead to new antimicrobial or disinfectant agents. nih.gov The PubChem database indicates the existence of patents related to this chemical structure, hinting at proprietary research into its applications that may include biological activities. nih.gov

Moreover, the diamine can be used to synthesize Schiff bases, such as N,N'-Bis(salicylidene)-1,3-propanediamine, which form stable metal complexes that have been investigated for their own biological and catalytic properties. nih.gov Exploring the therapeutic potential of metal complexes incorporating the this compound ligand is a promising avenue, particularly in the development of novel metallodrugs.

Integration with Emerging Technologies (e.g., AI in material design)

For instance, machine learning models are now being trained to predict the electronic structures and properties of transition metal complexes. rsc.orgresearchgate.net Artificial neural networks (ANNs) can forecast spin-state splitting and bond lengths, which are critical parameters for catalysts used in a variety of chemical reactions. rsc.org By inputting descriptors of the this compound ligand, these models could rapidly screen a vast library of potential metal complexes to identify promising candidates for specific catalytic applications.

| AI/ML Application Area | Objective | Potential Impact |

| Catalyst Property Prediction | Forecast spin-states, bond lengths, and reactivity of metal complexes. rsc.org | Accelerate discovery of novel catalysts. |

| Ligand Coordination Prediction | Determine how the diamine will bind to different metals. chemrxiv.org | Enable rational design of new organometallic compounds. |

| Virtual Screening | Identify derivatives with high potential for catalysis or biological activity. | Reduce experimental costs and time. |

| Synthesis Optimization | Predict optimal reaction conditions for novel synthetic routes. arxiv.org | Improve yield and sustainability of production. |

Sustainable and Green Chemistry Approaches in Diamine Synthesis

The future of chemical manufacturing is inextricably linked to the principles of green chemistry. Research into the synthesis of this compound must prioritize the development of more environmentally benign processes. This involves minimizing waste, reducing energy consumption, and using less hazardous substances.

A key area for improvement is the use of greener solvents. An eco-friendly protocol for preparing related N,N'-dibenzyl diamines involves the formation of the intermediate Schiff base in water, a significant improvement over traditional organic solvents. researchgate.net The subsequent reduction of the imine was achieved using sodium borohydride in a catalyst- and solvent-free protocol, highlighting a path toward highly efficient and clean synthesis. researchgate.net

Adopting continuous flow manufacturing, as demonstrated for N,N-dimethyl-1,3-propanediamine, can offer superior control over reaction parameters, improve safety, and allow for more efficient, large-scale production with less waste compared to batch processing. google.com Future work should focus on developing catalytic systems that are recyclable and operate under mild conditions. The use of alternative energy sources like microwave irradiation or ultrasonication could also shorten reaction times and reduce energy inputs, aligning the synthesis of this important diamine with modern standards of sustainability. chemicalbook.com

常见问题

Basic: What are the key physicochemical properties of N,N'-Diisopropyl-1,3-propanediamine that influence its experimental handling?

This compound is a liquid at room temperature (melting point < -80°C) with a density of ~0.78 g/cm³ and a vapor pressure of 6.5 hPa at 20°C. Its high basicity (pH 12.5 at 100 g/L in water) and flammability (flash point 31°C) necessitate strict safety protocols. Storage at 2–30°C in sealed containers is critical to avoid degradation or combustion. Handling requires chemical-resistant gloves (e.g., nitrile) and ventilation to mitigate inhalation risks (Acute Tox. 3) and skin corrosion (Skin Corr. 1B) .

Advanced: How can researchers optimize the synthesis of this compound derivatives for metal-organic frameworks (MOFs)?

Derivatization often involves alkylation or coordination chemistry. For MOFs, the diamine’s branched isopropyl groups enhance steric stabilization, preventing framework collapse. A methodology includes: